N-[(Ethylsulfanyl)methyl]-N-methylnitrous amide
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Overview
Description
N-[(Ethylsulfanyl)methyl]-N-methylnitrous amide is an organic compound that belongs to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is notable for its unique structure, which includes an ethylsulfanyl group attached to the nitrogen atom, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Ethylsulfanyl)methyl]-N-methylnitrous amide typically involves the reaction of an appropriate amine with a carboxylic acid derivative. One common method is the nucleophilic acyl substitution of acyl halides or anhydrides with amines . The reaction conditions often require the presence of a dehydrating agent such as DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of amides like this compound can be achieved through the direct reaction of carboxylic acids with amines using catalysts such as Mg(NO3)2 or imidazole . This method is advantageous as it avoids the use of coupling agents and generates fewer by-products.
Chemical Reactions Analysis
Types of Reactions
N-[(Ethylsulfanyl)methyl]-N-methylnitrous amide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form amines.
Substitution: The amide can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reactions typically occur under acidic or basic conditions, depending on the nature of the substituent.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-[(Ethylsulfanyl)methyl]-N-methylnitrous amide has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(Ethylsulfanyl)methyl]-N-methylnitrous amide involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various biochemical pathways. The ethylsulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
N-methylpropionamide: Similar in structure but lacks the ethylsulfanyl group.
N-methylacetamide: Another simple amide with a different alkyl group attached to the nitrogen.
Uniqueness
N-[(Ethylsulfanyl)methyl]-N-methylnitrous amide is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and physical properties. This group can undergo specific reactions that are not possible with simpler amides, making it a valuable compound in various research applications .
Properties
CAS No. |
108342-52-5 |
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Molecular Formula |
C4H10N2OS |
Molecular Weight |
134.20 g/mol |
IUPAC Name |
N-(ethylsulfanylmethyl)-N-methylnitrous amide |
InChI |
InChI=1S/C4H10N2OS/c1-3-8-4-6(2)5-7/h3-4H2,1-2H3 |
InChI Key |
AOMMMNPSCGUNKB-UHFFFAOYSA-N |
Canonical SMILES |
CCSCN(C)N=O |
Origin of Product |
United States |
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